ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride
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Overview
Description
Ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C14H16N2O2•HCl and a molecular weight of 280.75 . It is primarily used in research settings, particularly in the field of proteomics . The compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of biological activities and are often used in the development of new drugs .
Mechanism of Action
Target of Action
Ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride is a compound that contains an imidazole ring . Imidazole derivatives have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The specific interactions and resulting changes would depend on the exact nature of the derivative and its target.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Preparation Methods
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe for studying enzyme activities and protein interactions . In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including antibacterial, antifungal, and anticancer activities . Industrial applications include its use in the development of new materials and as a catalyst in various chemical reactions .
Comparison with Similar Compounds
Ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate hydrochloride is unique due to its specific structure, which combines an imidazole ring with benzyl and ethyl acetate groups. Similar compounds include other imidazole derivatives like clemizole, etonitazene, and enviroxime . These compounds share the imidazole core but differ in their substituents, leading to variations in their biological activities and applications. For instance, clemizole is an antihistaminic agent, while etonitazene is an analgesic .
Properties
IUPAC Name |
ethyl 2-(1-benzylimidazol-2-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-2-18-14(17)10-13-15-8-9-16(13)11-12-6-4-3-5-7-12;/h3-9H,2,10-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQFZJHHRLGAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=CN1CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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